molecular formula C7H10O2 B152256 2-Methylidene-5-oxohexanal CAS No. 132803-31-7

2-Methylidene-5-oxohexanal

Cat. No. B152256
CAS RN: 132803-31-7
M. Wt: 126.15 g/mol
InChI Key: TWBNRAVQZHOYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylidene-5-oxohexanal, also known as MHOH, is a chemical compound with the molecular formula C7H10O2. It is a versatile intermediate used in the synthesis of various organic compounds. MHOH has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry.

Mechanism of Action

The mechanism of action of 2-Methylidene-5-oxohexanal is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. 2-Methylidene-5-oxohexanal has been shown to undergo nucleophilic addition reactions with a variety of nucleophiles, including amines, alcohols, and thiols.
Biochemical and Physiological Effects
2-Methylidene-5-oxohexanal has been studied for its potential biochemical and physiological effects. It has been shown to exhibit antioxidant activity, as well as anti-inflammatory and anti-cancer properties. 2-Methylidene-5-oxohexanal has also been investigated for its potential as a neuroprotective agent, as well as its ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

2-Methylidene-5-oxohexanal has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it is readily available. 2-Methylidene-5-oxohexanal is also versatile, and can be used in a wide range of chemical reactions. However, there are also limitations to the use of 2-Methylidene-5-oxohexanal in lab experiments. It is a highly reactive compound, and must be handled with care to prevent unwanted reactions. 2-Methylidene-5-oxohexanal is also sensitive to air and moisture, and must be stored under inert conditions.

Future Directions

There are several future directions for research on 2-Methylidene-5-oxohexanal. One area of interest is the development of new synthetic methods for 2-Methylidene-5-oxohexanal and its derivatives. Another area of interest is the investigation of the potential biological activities of 2-Methylidene-5-oxohexanal, particularly its ability to modulate the immune system. Additionally, 2-Methylidene-5-oxohexanal may have potential as a precursor for the synthesis of new pharmaceuticals and agrochemicals.

Synthesis Methods

2-Methylidene-5-oxohexanal can be synthesized through a variety of methods, including the oxidation of 2-methyl-5-hexen-2-ol, the reaction of 2-methyl-5-hexenal with ethyl diazoacetate, and the reaction of 2-methyl-5-hexenal with malonic acid. The most common method for synthesizing 2-Methylidene-5-oxohexanal is the oxidation of 2-methyl-5-hexen-2-ol using potassium permanganate or chromium trioxide.

Scientific Research Applications

2-Methylidene-5-oxohexanal has been used in a wide range of scientific research applications. It has been studied for its potential as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and flavoring agents. 2-Methylidene-5-oxohexanal has also been investigated for its potential as a ligand in metal-catalyzed reactions, as well as its ability to inhibit the activity of certain enzymes.

properties

CAS RN

132803-31-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-methylidene-5-oxohexanal

InChI

InChI=1S/C7H10O2/c1-6(5-8)3-4-7(2)9/h5H,1,3-4H2,2H3

InChI Key

TWBNRAVQZHOYBW-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=C)C=O

Canonical SMILES

CC(=O)CCC(=C)C=O

synonyms

Hexanal, 2-methylene-5-oxo- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.